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Compound of Interest

Compound Name: Geodin Hydrate

Cat. No.: B12043928

Get Quote

Executive Summary & Chemical Identity
Geodin Hydrate (CAS: 3209-10-7) is the hydrated form of Geodin, a chlorinated depsidone

fungal metabolite primarily isolated from Aspergillus terreus. Unlike its biosynthetic precursors

and related congeners, Geodin exhibits a distinct "dual-edge" profile: it is a potent cytotoxic

agent against various cancer cell lines (IC50 ~9–15 µM) and a modulator of metabolic signaling

(enhancing fibrinolysis and glucose uptake).

This guide compares Geodin Hydrate with its structural relatives—Sulochrin (biosynthetic

precursor) and Erdin (closely related congener)—to establish a clear toxicity and bioactivity

hierarchy for researchers.
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Property Geodin Hydrate Erdin Sulochrin

CAS Number 3209-10-7 476-53-9 519-57-3

Class
Chlorinated

Depsidone

Chlorinated

Depsidone

Benzophenone

(Precursor)

Key Structural Feature
Spiro-center (Grisan

skeleton)

Free carboxylic acid

(often inactive)

Open-ring

benzophenone

Primary Bioactivity
Cytotoxic, PAI-1

Inhibitor, Antibiotic

Generally Inert / Low

Activity
Weak/Non-cytotoxic

Comparative Toxicity Profile
The toxicity of Geodin is intimately linked to its grisan (spiro-benzofuranone) scaffold.

Experimental data indicates a steep structure-activity relationship (SAR) where the closure of

the benzophenone ring (Sulochrin) to the grisan ring (Geodin) activates cytotoxicity.

In Vitro Cytotoxicity Data (IC50 Comparison)
The following table synthesizes experimental data across human cell lines. Note the significant

jump in potency from Sulochrin to Geodin.
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Compound Cell Line Cell Type IC50 (µM)
Toxicity
Classification

Geodin A549 Lung Carcinoma 9.22 – 14.4
Moderate

Cytotoxicity

Geodin HepG2 Liver Carcinoma ~11.0
Moderate

Cytotoxicity

Geodin K562 Leukemia 11.14
Moderate

Cytotoxicity

Sulochrin A549 Lung Carcinoma > 100 (No Effect)
Non-Toxic /

Inactive

Sulochrin HepG2 Liver Carcinoma > 50 Low Toxicity

Erdin Bacteria S. aureus Inactive

Inert

(Antibacterial

context)

Critical Insight: Sulochrin, the open-ring precursor, is virtually non-toxic to A549 cells at 100 µM.

The enzymatic oxidative coupling that forms the spiro-center in Geodin is the "toxicity switch,"

conferring the ability to interact with cellular targets like PAI-1 and likely mitochondrial

membranes.

Handling & Acute Toxicity (SDS Highlights)
While valuable as a lead compound, Geodin Hydrate presents acute handling risks distinct

from its pharmacological toxicity.

Acute Oral Toxicity: Category 4 (Harmful if swallowed).

Skin/Eye Hazards: Category 1B (Causes severe skin burns and eye damage).
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Mechanism of Contact Toxicity: The chlorinated phenolic nature of Geodin acts as a direct

irritant/corrosive agent at high concentrations (solid form), necessitating full PPE (nitrile

gloves, safety goggles, fume hood) during weighing and stock solution preparation.

Mechanism of Action: The "Toxicity" Drivers
Geodin's bioactivity is not a non-specific poisoning but a targeted interaction with specific

signaling proteins.

Primary Target: PAI-1 Inhibition
Geodin binds to Plasminogen Activator Inhibitor-1 (PAI-1), a key regulator of fibrinolysis.

Binding Site: It does not bind the active site. Instead, it binds a flexible joint region, locking

PAI-1 in an inactive conformation.[1]

Physiological Outcome: This prevents PAI-1 from inhibiting tPA/uPA, thereby promoting

fibrinolysis (clot breakdown). While therapeutic for thrombosis, excessive inhibition in a non-

clinical setting could theoretically impact coagulation homeostasis.

Secondary Target: Glucose Uptake
Geodin acts as an insulin mimetic in adipocytes, stimulating glucose uptake. This mechanism is

distinct from its cytotoxicity and suggests potential utility in metabolic syndrome research,

provided the cytotoxic window is avoided.

Mechanistic Pathway Diagram
The following diagram illustrates how Geodin exerts its effects compared to its inactive

precursor.
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Caption: Biosynthetic transition from non-toxic Sulochrin to active Geodin, and downstream

modulation of PAI-1 and cell survival.

Experimental Protocols (Self-Validating Systems)
Protocol A: Comparative Cytotoxicity Assay (MTT)
Objective: Determine the IC50 of Geodin Hydrate vs. Sulochrin in A549 cells.

Reagents:

Geodin Hydrate Stock: 10 mM in DMSO (Store at -20°C).

Sulochrin Stock: 10 mM in DMSO.

MTT Reagent: 5 mg/mL in PBS.

Workflow:

Seeding: Plate A549 cells at

cells/well in 96-well plates. Incubate 24h for attachment.

Treatment:

Prepare serial dilutions of Geodin and Sulochrin (0.1, 1, 5, 10, 25, 50, 100 µM) in culture

medium.
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Control: DMSO vehicle control (< 0.5% v/v).

Positive Control: Doxorubicin or Staurosporine (1 µM).

Incubation: Treat cells for 48 hours at 37°C, 5% CO2.

Development:

Add 20 µL MTT reagent per well. Incubate 4h.

Aspirate medium carefully. Dissolve formazan crystals in 150 µL DMSO.

Readout: Measure absorbance at 570 nm.

Validation: The assay is valid ONLY if the Z-factor > 0.5 and Sulochrin shows >90% viability

at 50 µM.

Protocol B: Glucose Uptake Assay (Adipocyte Model)
Objective: Verify the insulin-mimetic activity of Geodin.

Workflow:

Differentiation: Differentiate 3T3-L1 fibroblasts into adipocytes (7-10 days post-confluence).

Starvation: Serum-starve cells in DMEM/0.2% BSA for 18h.

Treatment:

Incubate with Geodin (5–20 µM) for 30 mins.

Comparator: Insulin (100 nM) as positive control.

Uptake: Add 2-Deoxy-D-[3H] glucose (0.5 µCi/mL) for 10 mins.

Termination: Wash with ice-cold PBS containing 10 mM glucose (stops transport).

Lysis & Counting: Lyse cells in 0.1% SDS and quantify radioactivity via liquid scintillation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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